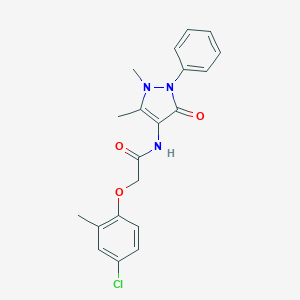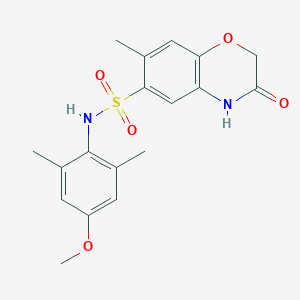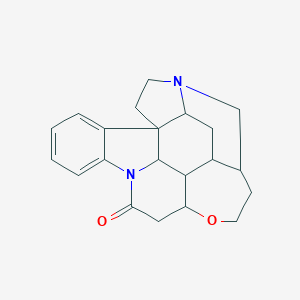
2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
科学研究应用
2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has a wide range of applications in scientific research. One of the primary uses of this compound is in the study of protein kinases. It has been shown to inhibit the activity of several protein kinases, including Aurora A kinase, which is involved in cell division and proliferation. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential target for cancer therapy.
Another application of this compound is in the study of inflammation. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. This anti-inflammatory effect makes it a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis.
作用机制
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves the inhibition of protein kinases and inflammatory cytokines. The compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to downstream targets. This inhibition leads to cell cycle arrest and apoptosis.
In the case of inflammation, the compound inhibits the production of inflammatory cytokines by blocking the activation of NF-kappaB, a transcription factor that regulates the expression of cytokine genes. This inhibition leads to a reduction in inflammation and associated symptoms.
Biochemical and Physiological Effects:
2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its effects on protein kinases and inflammatory cytokines, it has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis.
实验室实验的优点和局限性
One of the primary advantages of using 2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in lab experiments is its specificity for protein kinases and inflammatory cytokines. This specificity allows for precise targeting of these pathways, reducing off-target effects and increasing the accuracy of the results.
However, one of the limitations of using this compound is its potential toxicity. High doses of the compound have been shown to cause liver damage and other adverse effects in animal studies. Therefore, careful consideration must be given to the dosage and administration of the compound in lab experiments.
未来方向
There are several future directions for the study of 2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. One area of interest is the development of new cancer therapies that target protein kinases. The compound has shown promise in preclinical studies as a potential therapeutic agent for several types of cancer, including breast cancer and leukemia.
Another area of interest is the development of anti-inflammatory agents. The compound has shown potent anti-inflammatory effects in vitro and in vivo, making it a potential therapeutic agent for the treatment of inflammatory diseases.
In conclusion, 2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound has a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential of this compound in the development of new therapies for cancer and inflammatory diseases.
合成方法
The synthesis of 2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 4-chloro-2-methylphenol, which is then reacted with ethyl 2-bromoacetate to form the ester derivative. The ester is then hydrolyzed to form the corresponding acid, which is then reacted with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid hydrazide to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
属性
产品名称 |
2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide |
|---|---|
分子式 |
C20H20ClN3O3 |
分子量 |
385.8 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-13-11-15(21)9-10-17(13)27-12-18(25)22-19-14(2)23(3)24(20(19)26)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,22,25) |
InChI 键 |
UMCRYAHSMGYZPO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)

![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)



![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)

![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)